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Compound of Interest

Compound Name: Sofosbuvir impurity I

Cat. No.: B2924809 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its

synthesis and storage, process-related impurities and degradation products can arise. One

critical impurity is Sofosbuvir impurity I, a diastereoisomer of the active pharmaceutical

ingredient (API). The presence of stereoisomeric impurities can affect the efficacy and safety of

the drug product, making their monitoring and control essential. This application note presents

a detailed protocol for the determination of Sofosbuvir impurity I in bulk drug substances

using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. The

method is designed to be rapid, sensitive, and specific for the separation of Sofosbuvir from its

diastereomeric impurity.

Chemical Structures

Compound Structure

Sofosbuvir alt text

Sofosbuvir Impurity I Diastereoisomer of Sofosbuvir

Caption: Chemical structure of Sofosbuvir.
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Experimental Protocol

This UPLC method has been developed and validated to provide high resolution and sensitivity

for the separation of Sofosbuvir and its diastereomeric impurity, Sofosbuvir Impurity I.

Chromatographic Conditions

Parameter Value

Instrument Waters ACQUITY UPLC H-Class or equivalent

Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100

mm

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient Program Time (min)

0.0

5.0

8.0

8.1

10.0

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 1.0 µL

Detector UV at 260 nm

Run Time 10 minutes

Preparation of Solutions

Diluent: Acetonitrile and Water (50:50, v/v)
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Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of

Sofosbuvir USP Reference Standard in 50 mL of diluent to obtain a concentration of about

500 µg/mL.

Impurity Stock Solution (Sofosbuvir Impurity I): Accurately weigh and dissolve

approximately 5 mg of Sofosbuvir Impurity I in 50 mL of diluent to obtain a concentration of

about 100 µg/mL.

System Suitability Solution: Prepare a solution containing approximately 25 µg/mL of

Sofosbuvir and 2.5 µg/mL of Sofosbuvir Impurity I in diluent.

Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Sofosbuvir bulk

drug sample in 50 mL of diluent. Further dilute 5 mL of this solution to 50 mL with diluent to

obtain a final concentration of approximately 50 µg/mL.

System Suitability

The system suitability was assessed by injecting the system suitability solution six times. The

acceptance criteria are as follows:

Parameter Acceptance Criteria

Tailing Factor (T) for Sofosbuvir peak Not more than 2.0

Theoretical Plates (N) for Sofosbuvir peak Not less than 10,000

Resolution (R) between Sofosbuvir and Impurity

I
Not less than 2.0

%RSD for replicate injections of Sofosbuvir Not more than 2.0%

Data Presentation

The method was validated according to the International Council for Harmonisation (ICH)

guidelines. The following tables summarize the quantitative data obtained during the validation.

Table 1: Linearity
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Analyte Linearity Range (µg/mL) Correlation Coefficient (r²)

Sofosbuvir 1 - 75 0.9998

Sofosbuvir Impurity I 0.1 - 10 0.9995

Table 2: Accuracy (Recovery)

Analyte Spiked Level
% Recovery (Mean ± SD,
n=3)

Sofosbuvir Impurity I 50% 99.2 ± 0.8

100% 100.5 ± 0.5

150% 101.1 ± 0.7

Table 3: Precision

Analyte
Concentration
(µg/mL)

Repeatability
(%RSD, n=6)

Intermediate
Precision (%RSD,
n=6)

Sofosbuvir 50 0.45 0.68

Sofosbuvir Impurity I 2.5 0.82 1.15

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL)

Sofosbuvir Impurity I 0.03 0.1

Mandatory Visualization
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Sample and Standard Preparation

UPLC System
(ACQUITY UPLC H-Class)

Chromatographic Column
(ACQUITY UPLC BEH C18)

UV Detection at 260 nm

Mobile Phase Gradient

Data Acquisition and Processing

Quantification of Impurity I

Click to download full resolution via product page

Caption: UPLC method workflow for the determination of Sofosbuvir Impurity I.
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Caption: Relationship between Sofosbuvir, Impurity I, and the analytical process.

Conclusion

The described UPLC method is suitable for the routine quality control analysis of Sofosbuvir for

the presence of its diastereomeric impurity, Sofosbuvir Impurity I. The method is specific,

accurate, precise, and linear over the specified concentration range. The short run time allows

for high throughput analysis, making it an efficient tool in a pharmaceutical quality control

laboratory. The validation data demonstrates that the method is reliable for its intended

purpose.

To cite this document: BenchChem. [Application Note: Determination of Sofosbuvir Impurity I
using a Stability-Indicating UPLC Method]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2924809#hplc-method-for-the-determination-of-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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